GNF-6
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Overview
Description
GNF-6 is a compound known for its inhibitory effects on specific mutations of the Abelson (ABL) family of tyrosine kinases, particularly the BCR-ABL-T315I mutation. This compound is an ATP-competitive inhibitor that disrupts the assembly of the hydrophobic spine, thereby locking the kinase in an inactive conformation .
Preparation Methods
The synthesis of GNF-6 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory properties. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
GNF-6 primarily undergoes reactions typical of ATP-competitive inhibitors. It interacts with the kinase domain of the target proteins, forming stable complexes that inhibit their activity. Common reagents used in these reactions include various solvents and catalysts that facilitate the binding of this compound to its target proteins. The major products formed from these reactions are the inhibited kinase complexes .
Scientific Research Applications
GNF-6 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used to study the inhibition of ABL kinases, which are implicated in various cancers, including chronic myeloid leukemia and acute lymphoblastic leukemia. Additionally, this compound is employed in research focused on understanding the mechanisms of kinase inhibition and developing new therapeutic strategies for cancer treatment .
Mechanism of Action
The mechanism of action of GNF-6 involves its binding to the ATP-binding site of the ABL kinases. By occupying this site, this compound prevents the phosphorylation of substrates, thereby inhibiting the kinase activity. This inhibition disrupts downstream signaling pathways that are essential for cancer cell proliferation and survival. The molecular targets of this compound include the BCR-ABL, c-ABL, and BCR-ABL-T315I variants .
Comparison with Similar Compounds
GNF-6 is part of a family of compounds that includes GNF-2 and GNF-5, which also target ABL kinases. Compared to these compounds, this compound has shown higher potency and specificity for the BCR-ABL-T315I mutation. This makes it a valuable tool in research focused on overcoming resistance to first-generation ABL inhibitors like imatinib. Similar compounds include GNF-2, GNF-5, and ABL-001, each with unique properties and applications in kinase inhibition research .
Properties
IUPAC Name |
N-[3-(7-amino-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N6O2/c1-12-6-7-16(28-19(32)13-4-3-5-15(8-13)22(23,24)25)9-17(12)31-11-14-10-27-20(26)29-18(14)30(2)21(31)33/h3-10H,11H2,1-2H3,(H,28,32)(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVLMQTXUWMUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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